molecular formula C16H22N2O3S B4548276 N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide CAS No. 890591-49-8

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4548276
CAS No.: 890591-49-8
M. Wt: 322.4 g/mol
InChI Key: BHCCBWRFMHUFFJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carbothioamide is a complex organic compound belonging to the spirocyclic family Spiro compounds are characterized by their unique structure, where two rings are connected through a single atom, creating a three-dimensional, rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The process includes several steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carbothioamide stands out due to its unique combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-19-14-6-4-3-5-13(14)17-15(22)18-9-7-16(8-10-18)20-11-12-21-16/h3-6H,2,7-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCCBWRFMHUFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156035
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-49-8
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890591-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

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